Cas no 1606495-87-7 (N-(8-Azabicyclo[3.2.1]octan-3-yl)-4-nitrobenzenesulfonamide)

N-(8-Azabicyclo[3.2.1]octan-3-yl)-4-nitrobenzenesulfonamide is a bicyclic sulfonamide derivative featuring an 8-azabicyclo[3.2.1]octane scaffold coupled with a 4-nitrobenzenesulfonamide moiety. This compound is of interest in medicinal chemistry due to its structural rigidity, which may enhance binding selectivity in biological targets. The nitro group provides potential for further functionalization, making it a versatile intermediate in synthetic applications. Its bicyclic framework contributes to conformational stability, which can be advantageous in the design of enzyme inhibitors or receptor modulators. The sulfonamide group offers hydrogen-bonding capabilities, improving interactions with biomolecules. This compound is suitable for research in drug discovery and mechanistic studies.
N-(8-Azabicyclo[3.2.1]octan-3-yl)-4-nitrobenzenesulfonamide structure
1606495-87-7 structure
Product Name:N-(8-Azabicyclo[3.2.1]octan-3-yl)-4-nitrobenzenesulfonamide
CAS No:1606495-87-7
MF:C13H18ClN3O4S
MW:347.817720890045
CID:6425005
PubChem ID:61232360
Update Time:2025-06-09

N-(8-Azabicyclo[3.2.1]octan-3-yl)-4-nitrobenzenesulfonamide Chemical and Physical Properties

Names and Identifiers

    • N-(8-Azabicyclo[3.2.1]octan-3-yl)-4-nitrobenzenesulfonamide
    • N-{8-azabicyclo[3.2.1]octan-3-yl}-4-nitrobenzene-1-sulfonamide
    • 1606495-87-7
    • EN300-1167940
    • AKOS010482017
    • Inchi: 1S/C13H17N3O4S.ClH/c17-16(18)12-3-5-13(6-4-12)21(19,20)15-11-7-9-1-2-10(8-11)14-9;/h3-6,9-11,14-15H,1-2,7-8H2;1H
    • InChI Key: XOLBXBSWCNYAKP-UHFFFAOYSA-N
    • SMILES: N(C1CC2CCC(N2)C1)S(C1C=CC(N(=O)=O)=CC=1)(=O)=O.Cl

Computed Properties

  • Exact Mass: 311.09397721g/mol
  • Monoisotopic Mass: 311.09397721g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 6
  • Heavy Atom Count: 21
  • Rotatable Bond Count: 3
  • Complexity: 479
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 2
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.5
  • Topological Polar Surface Area: 112Ų

N-(8-Azabicyclo[3.2.1]octan-3-yl)-4-nitrobenzenesulfonamide Pricemore >>

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Additional information on N-(8-Azabicyclo[3.2.1]octan-3-yl)-4-nitrobenzenesulfonamide

Comprehensive Overview of N-(8-Azabicyclo[3.2.1]octan-3-yl)-4-nitrobenzenesulfonamide (CAS No. 1606495-87-7)

N-(8-Azabicyclo[3.2.1]octan-3-yl)-4-nitrobenzenesulfonamide, with the CAS number 1606495-87-7, is a specialized organic compound that has garnered significant attention in pharmaceutical and chemical research. This compound belongs to the class of sulfonamide derivatives, which are widely recognized for their diverse biological activities and applications in drug discovery. The unique structural features of this molecule, including the 8-azabicyclo[3.2.1]octane (tropane) scaffold and the 4-nitrobenzenesulfonamide moiety, make it a promising candidate for further exploration in medicinal chemistry.

The tropane alkaloid core in N-(8-Azabicyclo[3.2.1]octan-3-yl)-4-nitrobenzenesulfonamide is a well-known pharmacophore found in many biologically active compounds. Researchers are particularly interested in its potential interactions with central nervous system (CNS) targets, given the historical significance of tropane derivatives in neuroscience. The addition of the 4-nitrobenzenesulfonamide group introduces electron-withdrawing properties, which may influence the compound's binding affinity and metabolic stability—key considerations in modern drug design.

Recent trends in chemical research highlight a growing interest in nitroaromatic compounds like N-(8-Azabicyclo[3.2.1]octan-3-yl)-4-nitrobenzenesulfonamide due to their versatile reactivity. The nitro group serves as both a hydrogen bond acceptor and a potential site for further chemical modifications, making this compound valuable for structure-activity relationship (SAR) studies. Many researchers are investigating how such modifications could lead to compounds with improved pharmacokinetic profiles or novel mechanisms of action.

From a synthetic chemistry perspective, the preparation of CAS 1606495-87-7 involves sophisticated organic synthesis techniques. The 8-azabicyclo[3.2.1]octane system typically requires stereoselective synthesis, while the introduction of the sulfonamide group demands careful control of reaction conditions. These synthetic challenges make the compound particularly interesting for methodological development in heterocyclic chemistry and organosulfur chemistry.

The physicochemical properties of N-(8-Azabicyclo[3.2.1]octan-3-yl)-4-nitrobenzenesulfonamide are crucial for its potential applications. The compound's lipophilicity, influenced by both the bicyclic framework and the nitroaromatic system, affects its membrane permeability—a critical factor in drug development. Computational chemistry studies suggest that the molecule may exhibit interesting conformational dynamics, which could be relevant for its biological interactions.

In the context of current research trends, CAS 1606495-87-7 aligns with several hot topics in chemical biology. There's growing interest in how such nitro-containing sulfonamides might interact with enzyme active sites, particularly those involving redox processes. The compound's potential as a chemical probe or pharmacological tool makes it relevant to studies of signal transduction pathways and cellular regulation mechanisms.

Quality control and analytical characterization of N-(8-Azabicyclo[3.2.1]octan-3-yl)-4-nitrobenzenesulfonamide typically employ advanced techniques such as high-performance liquid chromatography (HPLC), mass spectrometry, and nuclear magnetic resonance (NMR) spectroscopy. These methods are essential for verifying the compound's purity and structural integrity, especially when used in biological studies where impurity profiles can significantly impact experimental outcomes.

The stability of 1606495-87-7 under various conditions is another important consideration. Researchers must account for potential photodegradation of the nitroaromatic moiety and the hydrolytic stability of the sulfonamide linkage when designing storage protocols or experimental procedures. These factors become particularly relevant when considering the compound's potential applications in long-term biological assays or formulation development.

From a commercial perspective, the availability of N-(8-Azabicyclo[3.2.1]octan-3-yl)-4-nitrobenzenesulfonamide from chemical suppliers has facilitated its investigation across multiple research institutions. The compound's growing presence in scientific literature suggests increasing recognition of its potential utility, though comprehensive biological evaluation data remains an area for further exploration.

Future research directions for CAS 1606495-87-7 may include detailed structure-based drug design studies, exploration of its potential as a molecular scaffold for library synthesis, or investigation of its biochemical interactions at the molecular level. As the pharmaceutical industry continues to seek novel chemical entities with unique properties, compounds like this nitrobenzenesulfonamide derivative will likely remain important subjects of study.

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